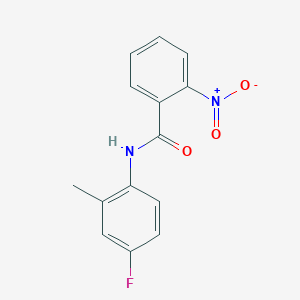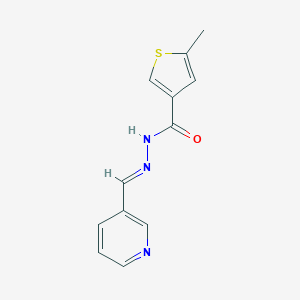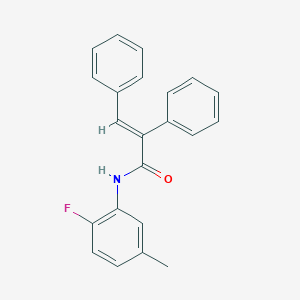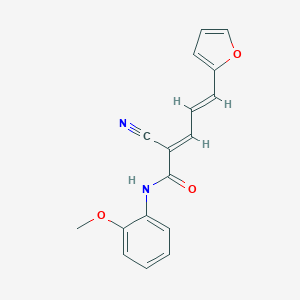![molecular formula C13H13N3O5 B455827 5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide CAS No. 364626-47-1](/img/structure/B455827.png)
5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C13H13N3O5 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H11NO6 . The molecular weight is 277.236 .Scientific Research Applications
Antimycobacterial Activity
Various 5-nitro-2-furoic acid hydrazones, closely related to "5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide," have been synthesized and evaluated for their in vitro activities against mycobacterial species. Among these compounds, one was found to be particularly active against Mycobacterium tuberculosis (MTB), indicating potential applications in combating tuberculosis. The most active compound exhibited significant inhibition of the MTB isocitrate lyase (ICL) enzyme, a critical enzyme for the survival of MTB during infection, highlighting its potential as a target for novel antimycobacterial agents (D. Sriram et al., 2010).
Synthesis Methodologies
Research on furan derivatives has led to the development of methodologies for preparing compounds with similar structures. For instance, studies on the nucleophilic substitution of methyl 5-nitro-2-furancarboxylate have facilitated the preparation of various methyl 5-phenoxy-2-furancarboxylates. These synthesis strategies are crucial for creating diverse compounds for further biological and chemical evaluations, underscoring the synthetic versatility of furan-based compounds (A. Tanaka et al., 1981).
Photocatalytic Degradation
The photocatalytic degradation of organic pollutants is another area where related compounds have been studied. For example, the photocatalytic degradation of methyl parathion, a pesticide, involves primary products like 4-nitrophenol, which are further transformed through various pathways. This research highlights the potential of utilizing similar nitro-furan compounds in environmental applications, such as the treatment of water contaminated with organic pollutants (E. Moctezuma et al., 2007).
properties
IUPAC Name |
5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-8-2-4-11(10(6-8)16(18)19)20-7-9-3-5-12(21-9)13(17)15-14/h2-6H,7,14H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIJRFEXFCDQNRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C(O2)C(=O)NN)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-[(4-Methyl-2-nitrophenoxy)methyl]-2-furohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-({2-nitro-4-methylphenoxy}methyl)-N-[4-(1H-pyrazol-1-ylmethyl)phenyl]-2-furamide](/img/structure/B455744.png)


![Methyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B455752.png)

![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)


![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)
![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)
![3-[(2-chlorophenoxy)methyl]-N-[3,5-dimethyl-1-(2,3,4,5,6-pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B455766.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455767.png)

![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455769.png)